![molecular formula C10H10N2O4 B1148481 2-Oxazolidinone, 4-[(4-nitrophenyl)methyl]-, (R)- CAS No. 139264-66-7](/img/structure/B1148481.png)

2-Oxazolidinone, 4-[(4-nitrophenyl)methyl]-, (R)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

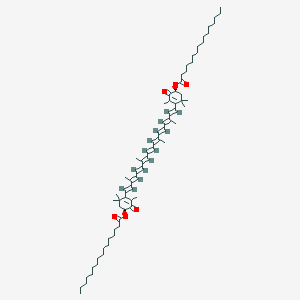

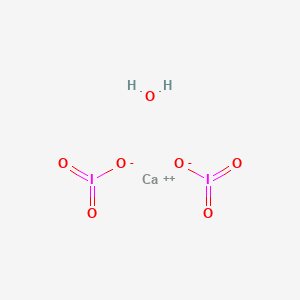

“2-Oxazolidinone, 4-[(4-nitrophenyl)methyl]-, ®-” is a type of oxazolidinone . Oxazolidinones are a class of synthetic antibiotics that have been in clinical use for over 50 years . They are characterized by a chemical structure that includes the oxazolidone ring with the S configuration of substituent at C5, the acylaminomethyl group linked to C5, and the N-aryl substituent .

Synthesis Analysis

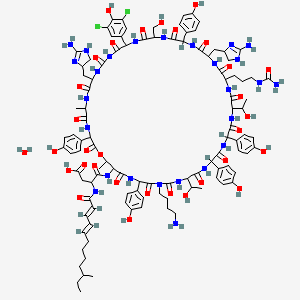

The synthesis of oxazolidinones has gained increasing interest due to their unique mechanism of action that assures high antibiotic efficiency and low susceptibility to resistance mechanisms . The main features of oxazolidinone antibiotics licensed or under development, such as Linezolid, Sutezolid, Eperezolid, Radezolid, Contezolid, Posizolid, Tedizolid, Delpazolid, and TBI-223, are discussed .Molecular Structure Analysis

Oxazolidinones are characterized by a chemical structure that includes the oxazolidone ring with the S configuration of substituent at C5, the acylaminomethyl group linked to C5, and the N-aryl substituent .Chemical Reactions Analysis

Oxazolidinones are protein synthesis inhibitors active against a wide spectrum of multidrug-resistant Gram-positive bacteria . They inhibit bacterial growth by interfering with protein synthesis with a unique mechanism of action .Scientific Research Applications

Asymmetric Synthesis

2-Oxazolidinones can be used as Evans auxiliaries in asymmetric synthesis . Typically, acyl chloride substrates react with 2-oxazolidinone to form acylimidates . The substituents at the 4 and 5 positions of 2-oxazolidinone will direct any aldol reaction towards the α-position of the substrate’s carbonyl group .

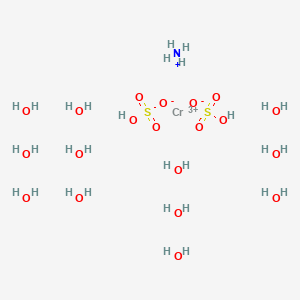

Antimicrobial Agents

2-Oxazolidinones are primarily used as antimicrobial agents . The antibacterial action of 2-oxazolidinones works as protein synthesis inhibitors, targeting the early steps involving N-formylmethionyl-tRNA binding to the ribosome .

Antibiotics

Some of the most important 2-oxazolidinones are antibiotics . Examples of antibiotic 2-oxazolidinones include Linezolid (Zyvox), which can be used for intravenous injection and has the advantage of excellent oral bioavailability .

Anticoagulants

Derivatives of 2-oxazolidinones used for other purposes include Rivaroxaban, which has been approved by the FDA for the prevention of venous thromboembolism .

Mechanism of Action

Safety and Hazards

properties

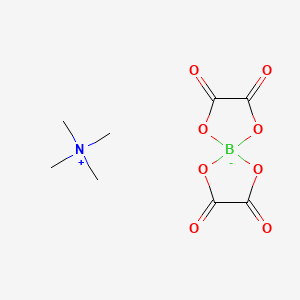

IUPAC Name |

(4R)-4-[(4-nitrophenyl)methyl]-1,3-oxazolidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O4/c13-10-11-8(6-16-10)5-7-1-3-9(4-2-7)12(14)15/h1-4,8H,5-6H2,(H,11,13)/t8-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCEJPIYBVGYGEM-MRVPVSSYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(=O)O1)CC2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](NC(=O)O1)CC2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Cyclobutanecarboxaldehyde, 2-(1-methoxyethyl)-, [1alpha,2alpha(S*)]- (9CI)](/img/no-structure.png)